Dihydrokainic acid

准备方法

合成路线和反应条件: 二氢海人酸的合成通常涉及海人酸的还原。 该过程包括在受控条件下使用硼氢化钠等还原剂来实现所需的还原 .

工业生产方法: 虽然二氢海人酸的具体工业生产方法没有广泛记载,但合成通常遵循与实验室环境中使用的方法类似的方案,并根据规模和效率进行调整。

化学反应分析

反应类型: 二氢海人酸经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的氧代衍生物。

还原: 海人酸还原为二氢海人酸是一个值得注意的反应。

取代: 它可以参与取代反应,特别是涉及其羧酸基团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠经常被用作还原剂。

取代: 诸如亚硫酰氯之类的试剂可用于将羧酸转化为酰氯,然后酰氯可以进行进一步的取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生氧代衍生物,而还原则产生二氢海人酸本身。

科学研究应用

Neuropharmacological Applications

DHK is primarily utilized to study the effects of altered glutamate transport on neuronal excitability and synaptic transmission. By inhibiting the high-affinity uptake of glutamate, DHK increases extracellular glutamate levels, providing insights into various neurological conditions.

Effects on Neuronal Excitability

Research has demonstrated that DHK significantly impacts neuronal excitability in the hippocampus. In a study involving rat models, DHK administration led to increased extracellular concentrations of both glutamate and taurine, while also affecting field excitatory postsynaptic potentials (EPSPs) and population spikes in different hippocampal regions .

| Parameter | Before DHK | After DHK |

|---|---|---|

| Extracellular Glutamate (µM) | Baseline | Increased |

| Field EPSP Amplitude | Normal | Decreased |

| Population Spike Amplitude | Normal | Augmented |

Behavioral Studies

DHK has been employed in various behavioral assays to explore its effects on mood and cognition. For instance, studies using intracranial self-stimulation (ICSS) paradigms indicated that DHK treatment alters hedonic states without inducing dysphoria, as evidenced by increased c-Fos expression in brain regions associated with motivation and emotion .

Neurodegenerative Disease Research

DHK's role in neurodegenerative disease research is significant due to its ability to modulate glutamate levels, which are often dysregulated in conditions such as epilepsy and Alzheimer's disease.

Epilepsy Models

In models of epilepsy, DHK has been shown to influence seizure thresholds and neuronal excitability. A recent study highlighted that DHK's inhibition of GLT-1 enhances glutamate release, potentially exacerbating seizure activity but also providing a mechanism to study seizure dynamics .

| Model Type | Seizure Threshold | Glutamate Release |

|---|---|---|

| Acute Epilepsy | Decreased | Increased |

| Chronic Epilepsy | Variable | Increased |

Cognitive Impairments

DHK's effects on cognitive functions have been examined using the Morris Water Maze (MWM) test, where it was found to impair spatial memory performance in rats . This finding suggests that alterations in glutamate transport can have profound implications for learning and memory.

Therapeutic Potential

The modulation of glutamate transporters through compounds like DHK presents a promising avenue for developing therapeutic strategies for mood disorders and cognitive impairments.

Antidepressant Effects

Recent studies have indicated that microinfusion of DHK into specific brain regions can produce antidepressant-like effects. For example, DHK administration reduced immobility time in the forced swim test, suggesting enhanced mood states .

Case Studies and Findings

Several case studies highlight the diverse applications of DHK:

- A study investigating astrocytic glutamate transport found that DHK administration resulted in significant alterations in behavioral responses related to mood disorders, emphasizing its potential as a model for understanding depression .

- Another investigation into the effects of DHK on hippocampal neuronal death following global forebrain ischemia provided insights into its neuroprotective properties against excitotoxicity .

作用机制

二氢海人酸主要通过抑制 GLT-1 谷氨酸转运蛋白发挥作用 . 这种抑制阻止了谷氨酸的摄取,导致这种神经递质的胞外水平升高。 升高的谷氨酸水平可以激活谷氨酸受体,影响各种神经生理过程 . 该化合物能够穿过血脑屏障,尽管渗透性较低,但仍使其能够到达中枢神经系统内的分子靶点 .

类似化合物:

海人酸: 二氢海人酸的结构类似物,以其神经毒性作用和在神经科学研究中的应用而闻名.

多巴胺酸: 另一种具有结构相似性的类似物,用于与兴奋性氨基酸受体相关的研究.

L-谷氨酸: 海人酸和二氢海人酸在作用上模仿的内源性神经递质.

独特性: 二氢海人酸在其对 GLT-1 谷氨酸转运蛋白的选择性抑制方面是独一无二的,这使其区别于其他可能在谷氨酸能系统内具有更广泛或不同靶点的类似化合物 .

相似化合物的比较

Kainic Acid: A structural analog of dihydrokainic acid, known for its neurotoxic effects and use in neuroscience research.

Domoic Acid: Another analog that shares structural similarities and is used in studies related to excitatory amino acid receptors.

L-Glutamic Acid: The endogenous neurotransmitter that both kainic acid and this compound mimic in their actions.

Uniqueness: this compound is unique in its selective inhibition of the GLT-1 glutamate transporter, which distinguishes it from other similar compounds that may have broader or different targets within the glutamatergic system .

生物活性

Dihydrokainic acid (DHK) is a potent and selective inhibitor of glutamate uptake, primarily targeting the excitatory amino acid transporter 2 (EAAT2 or GLT-1). This compound has garnered attention in neuroscience research due to its impact on glutamatergic signaling and associated behavioral outcomes. The following sections will detail its biological activity, mechanisms of action, and implications in various neurological contexts.

DHK functions as a non-transportable inhibitor of glutamate and aspartate uptake, with a reported inhibition constant () of approximately 23 μM for EAAT2, demonstrating significant selectivity over other transporters such as EAAT1 and EAAT3, which have values exceeding 3 mM . By blocking the uptake of glutamate into astrocytes, DHK increases the extracellular concentration of glutamate, which can lead to enhanced neuronal excitability and altered synaptic transmission.

Effects on Neurotransmitter Levels

Research indicates that DHK administration results in increased extracellular concentrations of both glutamate and taurine in the hippocampus. Specifically, studies have shown that DHK elevates glutamate levels significantly while affecting taurine levels differently across hippocampal regions . This differential modulation suggests that DHK may influence various aspects of synaptic plasticity and neuronal communication.

Cognitive Function

DHK has been implicated in cognitive impairment, particularly in spatial memory tasks. In the Morris Water Maze (MWM) test, rats treated with DHK exhibited deficits in spatial learning and memory retrieval, suggesting that elevated extracellular glutamate may disrupt normal cognitive processes . The compound's effects on c-Fos expression in brain regions associated with motivation and emotion further support its role in cognitive function .

Depression Models

The blockade of glutamate uptake by DHK has been associated with depressive-like symptoms in animal models. For instance, central infusion of DHK led to significant alterations in behavior indicative of anhedonia and cognitive dysfunction, common features observed in depression . Moreover, studies have shown that DHK can alleviate the antidepressant-like effects of ketamine, indicating its potential role in modulating responses to treatments for mood disorders .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of DHK across different experimental paradigms:

| Study | Findings |

|---|---|

| Fallgren & Paulsen (1996) | Demonstrated increased extracellular glutamate levels following DHK infusion in vivo. |

| Bechtholt-Gompf et al. (2010) | Found that DHK impaired spatial memory performance in rats during MWM testing. |

| Duman et al. (2012) | Showed that DHK treatment disrupted the rapid antidepressant effects of ketamine through modulation of mTOR signaling pathways. |

| Anderson & Swanson (2000) | Identified that DHK increases c-Fos expression in regions linked to motivation and emotion. |

常见问题

Q. What is the molecular mechanism of DHK as a selective EAAT2/GLT-1 inhibitor?

Basic Research Question

DHK selectively inhibits the excitatory amino acid transporter 2 (EAAT2/GLT-1), which is responsible for ~90% of glutamate uptake in the CNS. Its selectivity arises from its structural conformation, enabling preferential binding to EAAT2 over EAAT1 and EAAT3 (Ki > 3 mM for EAAT1/3 vs. 23 μM for EAAT2) . Methodologically, DHK’s inhibition can be validated using [³H]glutamate uptake assays in vesicles or cell cultures, with controls such as cysteine (EAAT3 inhibitor) and kainic acid (partial EAAT2 inhibitor) to confirm specificity .

Q. How is DHK utilized to model glutamate dysregulation in neurological disorders?

Basic Research Question

DHK is widely used to induce glutamate transporter dysfunction, mimicking pathologies like epilepsy, depression, and cognitive impairment. For example:

- Epilepsy models : DHK administration increases extracellular glutamate, triggering seizures in rodents. This aligns with studies linking EAAT2 downregulation to idiopathic epilepsy .

- Depression/anhedonia : Microinfusion of DHK into the prefrontal cortex (PFC) reduces reward processing and spatial memory, replicating anhedonia-like behaviors .

- Neurodegeneration : Chronic DHK exposure in astrocytes disrupts glutamate-glutamine cycling, a hallmark of Alzheimer’s and ALS .

Q. What are the recommended concentrations and protocols for DHK in vitro vs. in vivo studies?

Basic Research Question

- In vitro : Use 100–300 μM DHK in cell cultures or brain slices to inhibit EAAT2 without off-target effects. Higher concentrations (>500 μM) may nonspecifically affect other transporters .

- In vivo : For rodents, intracerebral microinfusion (e.g., 0.5–1 μg/μL in 0.5 μL/side over 5 minutes) targets specific regions like the infralimbic cortex (IL) to study antidepressant-like effects . Note: DHK’s solubility (25 mM in water) and stability (12 months at +4°C) are critical for reproducibility .

Q. Why do DHK’s behavioral effects vary by brain region?

Advanced Research Question

DHK exhibits region-specific outcomes due to differences in EAAT2 density and downstream circuitry. For instance:

- Infralimbic cortex (IL) : DHK increases serotonin (5-HT) release in the dorsal raphe, inducing rapid antidepressant-like effects .

- Prelimbic cortex (PrL) : DHK alters basal ganglia/thalamic activity but lacks behavioral effects, highlighting functional segregation within the PFC .

- Hippocampus : DHK impairs spatial memory by disrupting glutamate-glutamine cycling in astrocytes .

Methodological Note : Regional specificity requires stereotaxic validation and post-hoc histology to confirm injection sites .

Q. How to resolve contradictions in DHK’s reported effects on memory and mood?

Advanced Research Question

DHK’s dual role in impairing memory while inducing antidepressant effects reflects context-dependent glutamate signaling. For example:

- Memory impairment : Linked to chronic EAAT2 inhibition in the hippocampus, causing sustained glutamate elevation and excitotoxicity .

- Antidepressant effects : Acute IL-specific DHK infusion transiently elevates glutamate, activating AMPA receptors and 5-HT release .

Experimental Design : Use temporal (acute vs. chronic) and spatial (brain region) controls to isolate mechanisms. Pair DHK with AMPA antagonists (e.g., NBQX) to validate downstream pathways .

Q. What are the technical challenges in validating DHK’s selectivity in complex systems?

Advanced Research Question

While DHK is EAAT2-selective in vitro, cross-talk with other transporters (e.g., β-catenin signaling in astrocytes) may occur in vivo . Key strategies include:

- Pharmacological controls : Co-apply EAAT1/3 inhibitors (e.g., UCPH-101) to rule off-target effects.

- Genetic validation : Use EAAT2-knockout models or siRNA to confirm DHK’s dependence on EAAT2 .

- Imaging : [¹⁸F]FDG-PET can map DHK-induced metabolic changes, correlating glutamate transport with neuronal activity .

Q. How does DHK interact with β-catenin signaling in astrocytes?

Advanced Research Question

Recent studies show DHK modulates β-catenin pathways in astrocytes, influencing glutamate homeostasis. For example:

- Yes-associated protein (YAP) : DHK upregulates EAAT2 via YAP/β-catenin crosstalk, suggesting a compensatory feedback loop during glutamate stress .

- Therapeutic implications : Co-administering DHK with β-catenin inhibitors (e.g., PKF118-310) could dissect EAAT2 regulation from Wnt signaling .

Q. What are the limitations of DHK in modeling human glutamate disorders?

Advanced Research Question

- Species differences : Rodent EAAT2 has 95% homology to humans, but DHK’s efficacy in primates remains untested .

- Acute vs. chronic models : Transient DHK effects may not replicate chronic EAAT2 dysfunction in neurodegeneration. Consider combining DHK with genetic (e.g., GLT-1 knockdown) or toxin-based models (e.g., L-alpha-aminoadipic acid) .

- Blood-brain barrier (BBB) : DHK’s BBB permeability is low; thus, intracerebral delivery is preferred over systemic administration .

属性

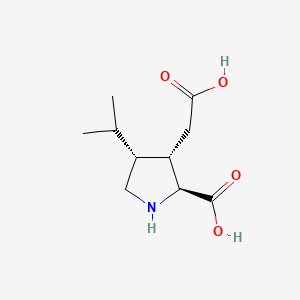

IUPAC Name |

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPDCKOQOOQUSC-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200489 | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-36-6 | |

| Record name | Dihydrokainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokainic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrokainic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROKAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。